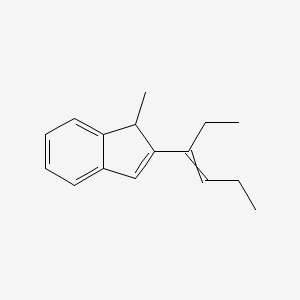
2-(Hex-3-en-3-yl)-1-methyl-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hex-3-en-3-yl)-1-methyl-1H-indene is an organic compound that belongs to the class of indenes. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound features a hex-3-en-3-yl substituent at the second position and a methyl group at the first position of the indene ring. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-3-en-3-yl)-1-methyl-1H-indene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylindene and hex-3-en-3-yl halide.
Reaction Conditions: The key step involves the alkylation of 1-methylindene with hex-3-en-3-yl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(Hex-3-en-3-yl)-1-methyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the double bonds to single bonds, yielding saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, with reagents such as bromine (Br2) or nitric acid (HNO3) introducing halogen or nitro groups, respectively.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), HNO3 in sulfuric acid (H2SO4).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated indenes.
Scientific Research Applications
2-(Hex-3-en-3-yl)-1-methyl-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(Hex-3-en-3-yl)-1-methyl-1H-indene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Methylindene: Lacks the hex-3-en-3-yl substituent, making it less reactive in certain chemical reactions.
2-(Hex-3-en-3-yl)indene: Similar structure but without the methyl group at the first position, affecting its chemical properties and reactivity.
Uniqueness
2-(Hex-3-en-3-yl)-1-methyl-1H-indene is unique due to the presence of both the hex-3-en-3-yl and methyl substituents, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, making it valuable in specific synthetic and research applications.
Properties
CAS No. |
917970-83-3 |
|---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-hex-3-en-3-yl-1-methyl-1H-indene |
InChI |
InChI=1S/C16H20/c1-4-8-13(5-2)16-11-14-9-6-7-10-15(14)12(16)3/h6-12H,4-5H2,1-3H3 |
InChI Key |
OBKFWRBGHATBHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(CC)C1=CC2=CC=CC=C2C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624233.png)
![8-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12624238.png)
![2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium](/img/structure/B12624243.png)
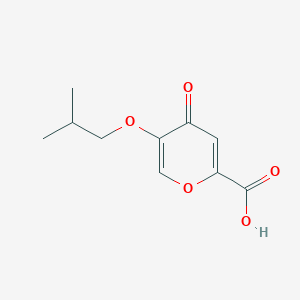
![4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide](/img/structure/B12624252.png)
![[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol](/img/structure/B12624255.png)

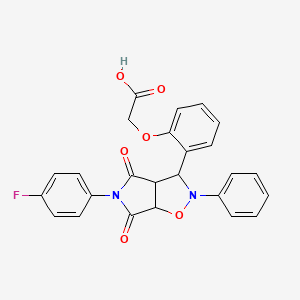
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12624277.png)
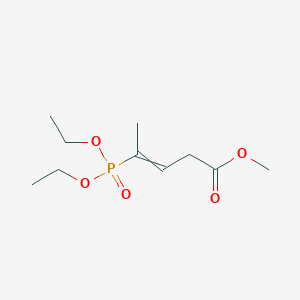
![5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate](/img/structure/B12624290.png)

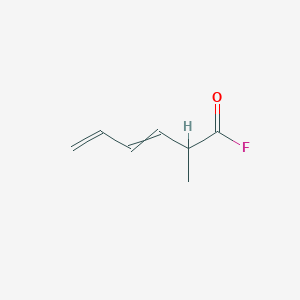
![1-deoxy-1-{methyl[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12624322.png)
